Osi-906

説明

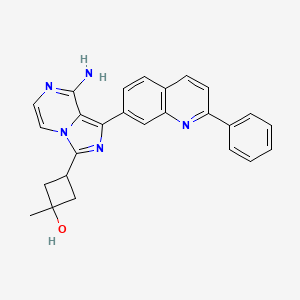

Structure

3D Structure

特性

IUPAC Name |

3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDDUHJAFVJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007055, DTXSID901121553 | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867160-71-2, 867160-72-3 | |

| Record name | Linsitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867160712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linsitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-[8-Amino-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15A52GPT8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of linsitinib involves multiple steps, starting with the preparation of key intermediates. The process includes the formation of imidazo[1,5-a]pyrazine, which is then substituted with 2-phenylquinolin-7-yl, cis-3-hydroxy-3-methylcyclobutyl, and amino groups at specific positions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of linsitinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity linsitinib suitable for pharmaceutical use .

化学反応の分析

反応の種類: リンシチニブは、酸化や硫酸抱合など、さまざまな化学反応を起こします。 これらの反応は、その代謝と体からの排泄に不可欠です .

一般的な試薬と条件:

酸化: この反応は、通常、過酸化水素や分子状酸素などの酸化剤を制御された条件下で使用することを伴います。

生成される主な生成物: リンシチニブの主要な代謝産物には、酸化されたものと硫酸抱合された誘導体が含まれます。 これらの代謝産物は、血漿、尿、および糞便サンプルで検出されます .

4. 科学研究への応用

化学: キナーゼ阻害剤とその受容体との相互作用を研究するためのモデル化合物として。

生物学: 細胞シグナル伝達経路への影響と、腫瘍増殖の抑制における役割について調査されています。

医学: 副腎皮質癌、多発性骨髄腫、卵巣癌、肝細胞癌、および非小細胞肺癌などの癌に対する潜在的な治療法として検討されています

科学的研究の応用

Oncology

Linsitinib has been evaluated in multiple clinical trials for its efficacy in treating various cancers:

- Ewing Sarcoma : A Phase II trial assessed linsitinib's pharmacodynamic effects in patients with relapsed or refractory Ewing sarcoma. The primary objectives included evaluating safety and tolerability while measuring tumor response to treatment .

- Non-Small Cell Lung Cancer : A randomized Phase II study investigated linsitinib as a maintenance therapy alongside erlotinib. However, results indicated no significant improvement in progression-free survival or overall survival compared to placebo .

Thyroid Eye Disease

Recent studies have highlighted linsitinib's potential in treating thyroid eye disease (TED):

- Phase 2b/3 LIDS Trial : This trial demonstrated that linsitinib significantly improved proptosis (eye bulging) in patients with active, moderate to severe TED. The primary endpoint was met with a statistically significant reduction in proptosis at the 150 mg twice daily dose .

| Trial Phase | Population | Primary Endpoint | Results |

|---|---|---|---|

| Phase 2b/3 | 90 patients | Proptosis responder rate at week 24 | 52% responder rate with p=0.01 |

Efficacy in Autoimmune Disorders

A murine model study demonstrated that linsitinib effectively prevents the development and progression of Graves' disease, an autoimmune disorder characterized by hyperthyroidism and thyroid eye disease. The study showed that early administration of linsitinib reduced T-cell infiltration and inflammation within the orbit, leading to improved clinical outcomes .

Safety Profile

In the LIDS trial, linsitinib exhibited a favorable safety profile with minimal adverse effects:

作用機序

リンシチニブは、インスリン様成長因子1受容体とインスリン受容体を選択的に阻害することでその効果を発揮します。 これらの受容体は、細胞の増殖、生存、および代謝において重要な役割を果たします。 これらの受容体を阻害することで、リンシチニブは腫瘍増殖と生存を促進するシグナル伝達経路を混乱させ、腫瘍細胞の増殖を抑制し、アポトーシスを増加させます .

類似化合物:

PQIP: リンシチニブと構造的に類似しており、PQIPもインスリン様成長因子1受容体とインスリン受容体を標的としています.

メトキシリンシチニブ: 類似の結合特性を持つリンシチニブのメトキシ化アナログ.

リンシチニブの独自性: リンシチニブは、インスリン受容体とインスリン様成長因子1受容体の両方を選択的に阻害するため、これらの受容体のいずれか1つのみを標的とする可能性のある他の化合物とは異なります。 この二重阻害は、これらの経路に依存して成長と生存を維持する癌を治療する際の潜在的な有効性を高めます .

類似化合物との比較

Comparative Analysis with Small-Molecule Tyrosine Kinase Inhibitors

Selectivity and Biochemical Potency

Linsitinib exhibits dual inhibition of IGF-1R and IR with similar biochemical potency (IC₅₀: ~35–55 nM for IGF-1R) . In contrast:

- PQIP (analogue) : Structural similarity to linsitinib but with higher affinity (KD: 13.8 nM vs. 55.8 nM for linsitinib) due to a polar methoxyl group enhancing water-mediated binding .

- Ceritinib : Primarily an ALK inhibitor but also targets IGF-1R. In KRAS-mutant NSCLC, ceritinib combined with KRAS inhibitors showed synergistic effects comparable to linsitinib .

Efficacy in Preclinical Models

Comparison with Monoclonal Antibodies Targeting IGF-1R

Mechanism of Action

- Linsitinib : Reversible ATP-competitive inhibitor with dual IGF-1R/IR inhibition .

- Teprotumumab: Monoclonal antibody blocking IGF-1R ligand binding; approved for thyroid eye disease (TED).

Efficacy and Clinical Outcomes

Synergistic Effects in Combination Therapies

EGFR Inhibitors

- Erlotinib (NSCLC): No improvement in median PFS (125 vs. 129 days) or OS in Phase II trials. Subgroup analysis suggested benefit in KRAS-mutant patients (HR = 0.61) .

- Gefitinib/Lapatinib (ESCC) : Synergistic growth inhibition (IC₅₀ reduction by 50%) in KYSE150/510 cells .

Chemotherapy and Other TKIs

- Irinotecan: Phase I trial showed safety but halted due to linsitinib’s discontinuation .

- Bortezomib (myeloma) : Partial responses in 60% of proteasome inhibitor-refractory patients; median PFS: 7.1 months .

Structural and Pharmacokinetic Comparisons

Clinical Efficacy Across Cancer Types

生物活性

Linsitinib, also known as OSI-906, is a selective small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and, to a lesser extent, the insulin receptor (IR). Its unique binding mechanism and potent biological activity make it a significant compound in cancer therapy and autoimmune diseases, particularly thyroid eye disease (TED).

Linsitinib inhibits the intrinsic tyrosine kinase activity of IGF-1R by binding to its cytoplasmic domain. This interaction prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as AKT and ERK, which are critical for cell proliferation and survival .

In Vitro Studies

Research has demonstrated that Linsitinib effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines expressing IGF-1R. In a study involving IGF-1R and TSH-R expressing cell lines, Linsitinib showed a significant reduction in cell viability at concentrations of 31,612.5 ng/mL and 63,225 ng/mL, with apoptosis confirmed through increased caspase-3/7 activity .

Table 1: In Vitro Effects of Linsitinib on Cell Proliferation

| Concentration (ng/mL) | IGF-1R Cell Line Proliferation Inhibition (%) | TSH-R Cell Line Proliferation Inhibition (%) |

|---|---|---|

| 31,612.5 | 78% (P=0.0031) | 75% (P=0.0059) |

| 63,225 | 73% (P=0.0073) | 73% (P=0.0108) |

In Vivo Studies

In experimental models of Graves' disease, Linsitinib has shown promise in preventing the development and progression of TED. It reduced T-cell infiltration and normalized brown adipose tissue levels in both early and late stages of the disease . MRI imaging confirmed a marked decrease in inflammation and muscle edema following treatment.

Table 2: Effects of Linsitinib in Murine Models

| Disease Stage | Effect on T-cell Infiltration | Effect on Brown Adipose Tissue |

|---|---|---|

| Early | Reduced | Normalized |

| Late | Reduced | Normalized |

Clinical Trials

Linsitinib has been evaluated in multiple clinical trials for its efficacy in treating various cancers and TED. A notable Phase 2b trial is currently assessing its effectiveness in patients with active moderate to severe TED. The primary endpoint focuses on the percentage of proptosis responders after treatment .

Table 3: Overview of Clinical Trials Involving Linsitinib

| Trial Phase | Condition | Primary Endpoint | Status |

|---|---|---|---|

| Phase 2b | Thyroid Eye Disease | Proptosis response rate | Ongoing |

| Phase II | Various Cancers | Response rate | Completed |

Case Studies

In one case study involving patients with advanced gastrointestinal stromal tumors (GIST), Linsitinib was administered at a dose of 150 mg orally twice daily. The study aimed to evaluate safety and efficacy using RECIST criteria for response assessment .

Q & A

Basic Research Questions

Q. What molecular targets and signaling pathways are primarily inhibited by Linsitinib, and what experimental methods validate its specificity?

- Methodological Answer :

- Conduct kinase profiling assays (e.g., competitive binding assays using recombinant kinases) to identify primary targets like IGF-1R and INS-R .

- Validate selectivity via structural analysis (e.g., X-ray crystallography to confirm binding interactions) and in vitro cell models (e.g., siRNA knockdown to assess pathway dependency) .

- Use Western blotting to measure downstream phosphorylation (e.g., AKT, MAPK) in treated vs. untreated cells .

Q. What standardized in vitro assays are recommended for assessing Linsitinib’s inhibitory activity?

- Methodological Answer :

- Cell proliferation assays (e.g., MTT or colony formation) using IC50 as a key metric across cancer cell lines (e.g., ovarian, pancreatic) .

- Apoptosis assays (e.g., caspase-3/7 activation, Annexin V staining) to quantify cytotoxic effects .

- ATP-competitive binding assays to differentiate Linsitinib from non-ATP mimetic inhibitors .

Q. What pharmacokinetic (PK) parameters are critical for evaluating Linsitinib in preclinical studies?

- Methodological Answer :

- Measure bioavailability (oral vs. intravenous administration) and half-life in plasma using LC-MS/MS .

- Assess tissue distribution (e.g., tumor vs. liver) via radiolabeled Linsitinib in xenograft models .

- Monitor metabolite profiling to identify active derivatives using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in Linsitinib’s efficacy across different cancer models (e.g., variable IC50 values)?

- Methodological Answer :

- Perform meta-analysis of published data to identify confounding variables (e.g., genetic heterogeneity, assay conditions) .

- Validate findings using isogenic cell lines (e.g., IGF-1R overexpression vs. knockout) to isolate target dependency .

- Incorporate biomarker stratification in clinical samples (e.g., IGF-1R expression levels via IHC) .

Q. What experimental designs minimize off-target effects when testing Linsitinib in vivo?

- Methodological Answer :

- Use orthotopic tumor models (e.g., pancreatic cancer PDX models) to mimic human pathophysiology .

- Implement dose-escalation studies with pharmacodynamic (PD) markers (e.g., p-IGF-1R inhibition in serum) .

- Apply chemical proteomics to identify off-target interactions in treated tissues .

Q. How can blood-brain barrier (BBB) penetration of Linsitinib be optimized for glioblastoma research?

- Methodological Answer :

- Test prodrug formulations (e.g., ester derivatives) to enhance lipophilicity .

- Use nanoparticle carriers (e.g., PEGylated liposomes) for targeted delivery .

- Co-administer ABC transporter inhibitors (e.g., elacridar) to reduce efflux .

Data Synthesis and Contradiction Analysis

Q. How should researchers synthesize conflicting data on Linsitinib’s synergy with chemotherapy agents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。